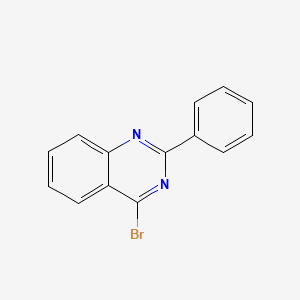

4-Bromo-2-phenylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSOXUSTFPINNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Phenylquinazoline

Cyclization Approaches to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system is the initial and crucial phase in the synthesis of 4-bromo-2-phenylquinazoline. Various classical and contemporary methods have been developed to achieve this, starting from readily available precursors.

Synthesis from Anthranilic Acid Derivatives

One of the most traditional and widely employed methods for the synthesis of the 2-phenylquinazolin-4(3H)-one precursor involves the use of anthranilic acid and its derivatives. The Niementowski quinazoline synthesis, a classic reaction in heterocyclic chemistry, involves the condensation of anthranilic acid with amides to form 3,4-dihydro-4-oxoquinazolines. nih.govnih.gov In a relevant adaptation for the synthesis of the 2-phenyl substituted core, anthranilic acid is reacted with benzoyl chloride in the presence of pyridine (B92270) to yield 2-phenyl-4H-benzo[d] researchgate.netchemicalbook.comoxazin-4-one. This intermediate can then be treated with an appropriate nitrogen source, such as hydrazine (B178648) hydrate (B1144303), to furnish the desired 2-phenylquinazolin-4(3H)-one. gsconlinepress.com

The general reaction can be summarized as follows:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Anthranilic acid | Benzoyl Chloride | 2-phenyl-4H-benzo[d] researchgate.netchemicalbook.comoxazin-4-one | 2-phenylquinazolin-4(3H)-one |

This two-step process provides a reliable route to the necessary quinazolinone scaffold, which can then undergo subsequent bromination.

Reactions Involving Amidines and Orthoesters

An alternative approach to the quinazoline core involves the reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst, such as acetic acid. researchgate.net This method allows for the direct formation of the quinazolin-4(3H)-one ring system. For the synthesis of the 2-phenyl derivative, a benzamidine (B55565) derivative could be employed in a condensation reaction. While less common for this specific target, the reaction of amidines with orthoesters represents a viable synthetic strategy for quinazoline synthesis in general. researchgate.net

Routes from 2-Aminobenzophenones and Related Precursors

The use of 2-aminobenzophenones as starting materials offers a direct route to 2-phenylquinazolines. A variety of reaction conditions have been developed to facilitate this transformation. For instance, the reaction of 2-aminobenzophenone (B122507) with a suitable one-carbon synthon in the presence of a nitrogen source can lead to the formation of the quinazoline ring.

A notable method involves the copper-catalyzed reaction of 2-aminobenzophenones with methylazaarenes. nih.gov Furthermore, multicomponent reactions involving 2-aminobenzophenones, an aldehyde, and a nitrogen source like urea (B33335) under microwave irradiation can also yield 2,4-disubstituted-1,2-dihydroquinazolines, which can be subsequently oxidized to the corresponding quinazoline. rsc.org

| Precursor | Reagents | Product |

| 2-Aminobenzophenone | Methylazaarenes, Copper Catalyst | 2-Phenylquinazoline (B3120039) |

| 2-Aminobenzophenone | Aldehyde, Urea (Microwave) | 2,4-Disubstituted-1,2-dihydroquinazoline |

Multi-Component Reactions for Quinazoline Annulation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in building complex molecules in a single step. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the synthesis of quinazoline derivatives. gsconlinepress.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct a quinazoline framework. For instance, a two-step approach involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the synthesis of polycyclic quinazolinones. gsconlinepress.com

Post-Cyclization Bromination Strategies

Once the 2-phenylquinazolin-4(3H)-one core has been synthesized, the next critical step is the introduction of a bromine atom at the 4-position. This is typically achieved through the conversion of the hydroxyl group (in the tautomeric form of the quinazolinone) to a bromine atom.

Direct Bromination of 2-Phenylquinazolin-4(3H)-one Precursors

The most common method for the synthesis of this compound is the direct bromination of its precursor, 2-phenylquinazolin-4(3H)-one. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃). The reaction involves heating the 2-phenylquinazolin-4(3H)-one with an excess of phosphorus oxybromide, often in a high-boiling solvent or neat. The hydroxyl group at the 4-position is converted into a good leaving group, which is then displaced by a bromide ion.

An analogous and more frequently documented reaction is the conversion of 2-phenylquinazolin-4(3H)-one to 4-chloro-2-phenylquinazoline (B1330423) using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This suggests that similar phosphorus-based brominating reagents are effective for this transformation.

| Precursor | Brominating Agent | Product |

| 2-phenylquinazolin-4(3H)-one | Phosphorus Oxybromide (POBr₃) | This compound |

This post-cyclization bromination is a key step that imparts the desired reactivity to the molecule for further synthetic manipulations.

Regioselective Bromination of the Quinazoline Ring System

Achieving regioselectivity in the bromination of the quinazoline core is a critical aspect of synthesizing specific isomers like this compound. Direct bromination of the pre-formed 2-phenylquinazoline ring can lead to a mixture of products. Therefore, synthetic strategies often rely on methods that control the position of bromination. One effective approach involves a one-pot procedure where a precursor heterocycle undergoes bromine addition, followed by hydrogen bromide (HBr) elimination facilitated by a base such as triethylamine. nih.gov This method allows for the preparation of bromo-substituted heterocycles in reasonable to good yields. nih.gov

Another advanced method for achieving high regioselectivity is the use of specialized brominating agents like tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This reagent is noted for its mild nature, which allows for highly selective C3-bromination or C1, C3-dibromination in related heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov The mechanism is believed to involve an electrophilic addition of a bromine molecule, slowly released from TBATB, to the heterocyclic ring, followed by the elimination of HBr to yield the final product. nih.gov Such methods are advantageous for their high selectivity, operational simplicity, and environmental friendliness. nih.gov

Specific Brominating Agents and Reaction Conditions

The selection of the brominating agent and the corresponding reaction conditions are paramount in determining the efficiency and outcome of the synthesis. A variety of agents are employed in the synthesis of brominated heterocyclic compounds.

N-Bromosuccinimide (NBS): NBS is a versatile and commonly used reagent for allylic and benzylic bromination, as well as for electrophilic substitution on aromatic rings. In a palladium(II)-catalyzed C-H activation context, NBS has been used as a halogen source for the ortho-halogenation of the 2-aryl group in 2-arylquinazolines. researchgate.net

Molecular Bromine (Br₂): As a fundamental brominating agent, molecular bromine can be added across double bonds in a heterocyclic precursor. nih.gov Subsequent elimination of HBr, often induced by a base like triethylamine, yields the bromo-substituted aromatic system. nih.gov

Tetrabutylammonium Tribromide (TBATB): TBATB is considered a safer and easier-to-handle alternative to molecular bromine. nih.gov It provides for mild and efficient bromination that is compatible with a range of functional groups. nih.gov

The following table summarizes these agents and typical conditions for their use in the bromination of heterocyclic systems.

| Brominating Agent | Catalyst/Base | Solvent | Temperature | Typical Application |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂ | DMF | 90 °C | C-H activation/halogenation researchgate.net |

| Molecular Bromine (Br₂) | Triethylamine | Dichloromethane | Room Temp. | Addition-elimination on precursors nih.gov |

| Tetrabutylammonium Tribromide (TBATB) | None | Dichloromethane | Room Temp. | Regioselective electrophilic substitution nih.gov |

Palladium-Catalyzed Synthesis Approaches (e.g., from bromo-substituted phenylamines)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the this compound scaffold. These methods often involve building the quinazoline ring from precursors that already contain the necessary substituents, such as a bromo-substituted phenylamine. The Suzuki cross-coupling reaction is a prominent example of this strategy. mdpi.comresearchgate.net

In a typical Suzuki coupling approach, a bromo-substituted quinazoline can be reacted with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.comresearchgate.net For the synthesis of the target compound, a more direct route involves starting with a molecule like 4-bromo-2-methylaniline. mdpi.com This bromo-substituted phenylamine can undergo condensation and cyclization reactions, with the final aromatic structure being formed through palladium-catalyzed steps. These reactions typically utilize a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), along with a base like sodium carbonate. mdpi.commdpi.com

The table below outlines a generalized palladium-catalyzed Suzuki coupling reaction scheme.

| Component | Example | Role |

| Aryl Halide | Bromo-substituted quinazoline or precursor | Electrophile |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyst for cross-coupling |

| Base | Sodium Carbonate (Na₂CO₃) | Activates boronic acid |

| Solvent System | Toluene/Water | Reaction Medium |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. scilit.comresearchgate.net Compared to conventional heating methods, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved product yields. scilit.comscholarsresearchlibrary.com For instance, the synthesis of 2-phenylquinazolinone derivatives, which are structurally related to the target compound, has been achieved in as little as four minutes under microwave irradiation at 800 W and 135 °C. scilit.comresearchgate.net This contrasts sharply with conventional reflux methods that can require several hours. scilit.com

| Method | Typical Reaction Time | Advantages |

| Conventional Heating (Reflux) | > 4 hours scilit.com | Simple setup |

| Microwave Irradiation | ~ 4 minutes scilit.comresearchgate.net | Rapid reaction, higher efficiency, uniform heating scilit.comresearchgate.net |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a core goal of green chemistry, as it reduces waste and hazards. Several methods for synthesizing quinazoline derivatives under solvent-free conditions have been developed. mjcce.org.mkresearchgate.netresearchgate.net These reactions are often carried out by heating a mixture of the solid reactants, sometimes with a solid-supported catalyst like montmorillonite (B579905) K-10 clay. researchgate.net In some cases, the reaction proceeds efficiently by simply mixing the reactants in a mortar and heating them to a specific temperature (e.g., 150 °C). researchgate.net This approach not only minimizes waste but also simplifies the work-up procedure, as the product can often be isolated by simple filtration or recrystallization. rsc.org

Catalyst-Free or Environmentally Benign Catalysis (e.g., Lactic Acid)

Moving away from expensive and potentially toxic heavy metal catalysts is another key aspect of green synthetic chemistry. Research has demonstrated the synthesis of quinazoline derivatives under catalyst-free conditions, relying on thermal energy alone to drive the reaction. researchgate.netrsc.org

Furthermore, the use of environmentally benign, biodegradable catalysts offers a sustainable alternative. An efficient, three-component synthesis of 2-aryl-4-phenylquinazoline derivatives has been developed using lactic acid as a promoter. mjcce.org.mk This reaction proceeds under solvent-less conditions, offering benefits such as good yields, a simple procedure, readily available starting materials, and short reaction times. mjcce.org.mk Another metal-free approach utilizes molecular iodine (I₂) as a catalyst with an oxidant, avoiding the need for transition metals. organic-chemistry.org These methods represent a significant step forward in the eco-friendly production of complex heterocyclic molecules. mjcce.org.mkorganic-chemistry.org

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Phenylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The electron-deficient nature of the quinazoline (B50416) ring, further activated by the phenyl group at the C-2 position, facilitates nucleophilic aromatic substitution (SNAr) at the C-4 position. The bromine atom serves as a good leaving group, enabling its displacement by a variety of nucleophiles.

Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

The displacement of the bromine atom in 4-haloquinazolines by oxygen-based nucleophiles provides a direct route to the corresponding ethers. While specific studies on 4-bromo-2-phenylquinazoline with alkoxides are not extensively detailed in the reviewed literature, the general reactivity of 4-haloquinazolines suggests that reactions with simple alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, would proceed to yield the corresponding 4-alkoxy-2-phenylquinazolines. These reactions typically occur under thermal conditions in the presence of the corresponding alcohol as the solvent.

In a related transformation, 4-phenoxy-2-phenylquinazoline derivatives have been synthesized from 2-phenylquinazolin-4(3H)-one via an aryne intermediate, demonstrating a method to form a C-O bond at the 4-position. thieme-connect.de Although this method does not proceed via a direct SNAr reaction on this compound, it highlights the feasibility of introducing phenoxy groups onto the quinazoline scaffold.

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | Aryne (generated in situ) | 4-Phenoxy-2-phenylquinazoline | Aryne-mediated O-arylation |

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The reaction of this compound with various nitrogen nucleophiles is a well-established method for the synthesis of 4-aminoquinazoline derivatives, which are of significant interest in medicinal chemistry. Both primary and secondary amines can readily displace the bromine atom to form the corresponding N-substituted 4-amino-2-phenylquinazolines. These reactions are typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or isopropanol, and may be facilitated by the addition of a base to neutralize the hydrogen bromide generated.

For instance, the synthesis of various 4-amino-2-phenylquinazoline derivatives has been achieved through the reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) in the presence of TiCl4. libretexts.org This approach underscores the utility of targeting the C-4 position for the introduction of amino functionalities.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| N-Arylbenzimidoyl chlorides | Cyanamide | 4-Amino-2-phenylquinazoline derivatives | TiCl4 |

Reactions with Sulfur Nucleophiles (e.g., Thiols)

The bromine atom at the C-4 position can also be displaced by sulfur nucleophiles, such as thiols, to yield 4-(alkylthio)- or 4-(arylthio)-2-phenylquinazolines. These thioetherification reactions are typically performed by treating the 4-haloquinazoline with a thiol in the presence of a base, such as potassium carbonate, in a solvent like acetone. nih.gov This method provides a straightforward route to a variety of quinazoline derivatives bearing a sulfur linkage at the 4-position.

The resulting thioethers can be further modified, for example, by oxidation to the corresponding sulfoxides or sulfones, thereby expanding the chemical diversity of the products.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| 4-Chloroquinazolines | Thiol compounds | 4-Alkyl(aryl)thioquinazolines | K2CO3, acetone, reflux |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with strong carbon nucleophiles like Grignard reagents and organolithium compounds can lead to the formation of new carbon-carbon bonds at the C-4 position. However, the reactivity of these organometallic reagents with the quinazoline core can be complex. Besides direct nucleophilic substitution of the bromine atom, other reaction pathways such as addition to the C=N bonds of the heterocyclic ring are possible.

Studies on the reaction of 6-bromo-3H-quinazolin-4-one with excess butyllithium (B86547) have shown that nucleophilic addition to the C-2 position can occur. cardiff.ac.uk In the case of 4-substituted 2-phenylquinazolines, reactions with alkyllithiums can lead to addition at the C-4 position, resulting in 4,4-dialkyl-3,4-dihydro-2-phenylquinazolines. researchgate.net The outcome of these reactions is highly dependent on the specific organometallic reagent used, the substrate, and the reaction conditions. For this compound, the reaction with a Grignard reagent or an organolithium could potentially lead to the corresponding 4-alkyl- or 4-aryl-2-phenylquinazoline, although careful optimization of the reaction conditions would be necessary to favor substitution over addition.

| Reactant | Nucleophile | Product Type | Observed Reactivity |

|---|---|---|---|

| 6-Bromo-3H-quinazolin-4-one | Butyllithium | 2-Butyl-1,2-dihydro-3H-quinazolin-4-one | Nucleophilic addition |

| 4-Substituted 2-phenylquinazoline (B3120039) | Alkyllithiums | 4,4-Dialkyl-3,4-dihydro-2-phenylquinazoline | Nucleophilic addition |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.org this compound is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C-4 position.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2], a base (e.g., sodium carbonate, potassium carbonate, or cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govyoutube.com The choice of catalyst, base, and solvent can significantly influence the reaction yield and scope.

This methodology has been successfully applied to the synthesis of a variety of 4-aryl-2-phenylquinazoline derivatives, demonstrating the versatility of the Suzuki-Miyaura coupling for the elaboration of the quinazoline scaffold. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl2 | Sodium carbonate | Quinazolinylphenyl-1,3,4-thiadiazole conjugates |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring or Quinazoline Nucleus

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. mdpi.com In this compound, there are two primary sites for such reactions: the electron-rich 2-phenyl ring and the electron-deficient quinazoline nucleus.

The quinazoline ring system is inherently electron-poor due to the presence of the two electronegative nitrogen atoms, making it highly deactivated towards electrophilic attack. Its reactivity is often compared to that of pyridine (B92270), where electrophilic substitution is difficult and requires harsh conditions. mdpi.com When substitution does occur, it is predicted to take place on the benzo portion of the fused ring system (at C5, C6, C7, or C8), avoiding the deactivated pyrimidine (B1678525) ring.

In contrast, the 2-phenyl substituent is an activated site for electrophilic aromatic substitution. The quinazoline moiety acts as a directing group. Research has shown that the quinazoline ring can direct palladium-catalyzed C-H activation to achieve regioselective ortho-halogenation of the 2-phenyl ring. researchgate.net Using N-halosuccinimides (NCS or NBS) as the halogen source and a Pd(OAc)₂ catalyst, 2-phenylquinazolines can be converted to 2-(2-halophenyl)quinazolines. researchgate.net This directed C-H functionalization provides a modern alternative to classical SₑAr reactions like nitration or halogenation, which would typically be directed by the electronic nature of the substituents. wikipedia.orgmasterorganicchemistry.com

Table 5: Quinazoline-Directed ortho-Chlorination of 2-Phenylquinazoline

| Substrate | Halogen Source | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylquinazoline | NCS | Pd(OAc)₂ | DMF | 2-(2-Chlorophenyl)quinazoline | 89% | researchgate.net |

| 2-(4-Methylphenyl)quinazoline | NCS | Pd(OAc)₂ | DMF | 2-(2-Chloro-4-methylphenyl)quinazoline | 85% | researchgate.net |

Reduction and Oxidation Reactions of the Quinazoline System

The quinazoline nucleus can undergo both reduction and oxidation reactions, altering the electronic properties and structure of the heterocyclic system.

Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. Direct oxidation of a quinazoline can lead to a mixture of N1 and N3-oxides, with the N3-oxide often being a minor product. nih.govresearchgate.net The formation of quinazolin-4(3H)-one can also be a significant side product. nih.gov More selective methods have been developed to synthesize specific N-oxides. These N-oxide derivatives are useful intermediates; for example, the oxygen atom can activate the ring for further functionalization or be subsequently removed.

Reduction: The quinazoline ring system can be reduced under various conditions. Catalytic hydrogenation can reduce the pyrimidine portion of the ring system. For instance, the transfer-hydrogenation of 2-phenyl-quinoline using a Hantzsch ester as the reducing agent has been studied, providing a model for the reduction of the C=N bond in the 2-phenylquinazoline system. researchgate.net

Furthermore, the N-oxide functional group can be readily removed through deoxygenation, which is a formal reduction at the nitrogen atom. Reagents such as low-valent phosphorus (e.g., PCl₃) or metals like zinc in the presence of ammonium (B1175870) chloride are effective for this transformation. For example, 4-methyl-2-phenylquinazoline (B8505305) 3-oxide has been successfully deoxygenated to 4-methyl-2-phenylquinazoline using Zn/NH₄Cl. nih.gov This two-step sequence of N-oxidation followed by deoxygenation can be a useful strategy in a multi-step synthesis.

Ring Opening and Rearrangement Reactions of this compound

While the quinazoline ring is an aromatic and generally stable heterocyclic system, it can undergo ring opening and rearrangement reactions under specific conditions. The presence of a bromine atom at the 4-position and a phenyl group at the 2-position of this compound influences the electron distribution within the ring and, consequently, its susceptibility to such transformations.

Ring Opening Reactions

The pyrimidine ring of the quinazoline nucleus is susceptible to hydrolytic cleavage under both acidic and alkaline conditions. wikipedia.org For the parent quinazoline molecule, warm aqueous solutions can lead to hydrolysis, yielding 2-aminobenzaldehyde (B1207257) (or its self-condensation products), formic acid, and ammonia. wikipedia.org

In the case of this compound, the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms and the bromo substituent. While direct hydrolytic ring-opening of this compound is not extensively documented, analogous quinazoline systems are known to undergo such reactions. For instance, acid-promoted ring-opening has been observed in related quinazoline derivatives, leading to the formation of functionalized aniline (B41778) intermediates.

A plausible pathway for the hydrolytic ring-opening of this compound would initiate with the nucleophilic attack of water or a hydroxide (B78521) ion at the C4 position, displacing the bromide ion to form 2-phenylquinazolin-4(3H)-one. Subsequent hydrolysis of this quinazolinone, particularly under forcing acidic or basic conditions, could lead to the cleavage of the pyrimidine ring to yield derivatives of 2-aminobenzoic acid.

| Reactant | Conditions | Product(s) | Notes |

| Quinazoline | Warm acidic or alkaline solution | 2-Aminobenzaldehyde, Formic acid, Ammonia | General hydrolysis pathway for the parent ring system. wikipedia.org |

| Isatins and N-alkylureas | p-TSA·H₂O, 80 °C | Spiro-quinazolines | An acid-catalyzed ring-opening of isatin (B1672199) followed by cyclization to form quinazoline derivatives. acs.org |

Rearrangement Reactions

The most relevant rearrangement for the quinazoline scaffold is the Dimroth rearrangement, a common isomerization reaction in many N-heterocyclic compounds. acs.orgresearchgate.net The classical Dimroth rearrangement involves the ring opening of an N-heterocycle followed by re-cyclization, resulting in the exchange of a ring atom with an exocyclic atom. researchgate.net

For quinazoline derivatives, this typically occurs in compounds bearing an exocyclic primary amine at the C4 position. The reaction proceeds through a series of steps:

Ring opening of the quinazoline to form a reactive intermediate.

Rotation around a carbon-nitrogen single bond.

Re-cyclization to form the rearranged quinazoline product.

While this compound does not possess the required amino group to undergo a direct Dimroth rearrangement, it is a key precursor to substrates that can. For example, nucleophilic substitution of the bromine at C4 with an amine would yield a 4-amino-2-phenylquinazoline. This derivative could then potentially undergo a Dimroth rearrangement, especially if the exocyclic amine is part of a larger nucleophile. This rearrangement is a significant synthetic pathway for creating diverse aminoquinazoline structures, which are prevalent in many pharmaceutical compounds. acs.org

Microwave irradiation has been shown to accelerate the Dimroth rearrangement, allowing for the rapid synthesis of various 4-anilinoquinazolines from the corresponding formimidamide intermediates. researchgate.netnih.gov

| Starting Material | Reagents/Conditions | Rearranged Product | Reaction Type |

| 4-Amino-1,2-dihydroquinazoline 3-oxides | Thermolysis in solution or melt | 1,2-Dihydro-4-quinazolone oximes | A new type of Dimroth rearrangement. rsc.org |

| (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Anilines, Acetic acid, Microwave irradiation (118 °C) | Thiazolo[5,4-f]quinazoline-2-carbonitriles | Microwave-assisted thermal-sensitive Dimroth rearrangement. nih.gov |

| 2-Amino-5-nitrobenzonitrile and DMF-DMA derived formimidamide | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline, Acetic acid, Reflux | 6-Nitro-4-anilinoquinazoline derivative | Dimroth rearrangement for the synthesis of a microtubule destabilizing agent. researchgate.net |

4 Bromo 2 Phenylquinazoline As a Key Synthetic Intermediate for Advanced Chemical Structures

Preparation of Substituted 4-Phenylquinazolines

The bromine atom at the 4-position of 4-bromo-2-phenylquinazoline is a key functional handle for introducing a diverse range of substituents, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for this transformation, enabling the formation of a carbon-carbon bond between the quinazoline (B50416) core and various aryl or heteroaryl groups.

In a typical Suzuki-Miyaura reaction, this compound is reacted with an appropriate boronic acid or boronic acid pinacol (B44631) ester in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.com The choice of catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and base, like potassium carbonate, is critical for achieving high yields. mdpi.com This methodology provides a direct route to 4-aryl-2-phenylquinazolines, which are scaffolds of interest in materials science and medicinal chemistry. For instance, coupling with 4-(diphenylamino)phenylboronic acid yields compounds with extended π-conjugated systems. mdpi.com A double Suzuki-Miyaura coupling reaction has also been employed starting from di-halogenated quinazolines to synthesize more complex bis-aryl structures. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted 4-Phenylquinazolines Data synthesized from representative procedures for cross-coupling on halo-quinazoline cores. mdpi.com

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/Ethanol (B145695) | 2,4-Diphenylquinazoline (B8809002) |

| 4-(Diphenylamino)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/Ethanol | 4-(4-(Diphenylamino)phenyl)-2-phenylquinazoline |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 2-Phenyl-4-(thiophen-2-yl)quinazoline |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-(2-Phenylquinazolin-4-yl)benzaldehyde |

Synthesis of Fused Polycyclic Heterocyclic Systems

The structure of this compound is well-suited for the construction of benzo-fused polycyclic heteroaromatic compounds. These larger, planar molecules are of significant interest for their unique electronic properties and potential applications in materials science. A powerful strategy for their synthesis is the palladium-catalyzed intramolecular C-H/C-H biaryl coupling. mdpi.com

This process typically involves an initial Suzuki or Stille coupling to attach an aryl group at the 4-position, creating a 2,4-diphenylquinazoline intermediate. This precursor can then undergo an intramolecular dehydrogenative cyclization. The reaction is driven by a palladium(II) catalyst, which facilitates the cleavage of two C-H bonds to form a key palladacycle intermediate. Subsequent reductive elimination yields the desired fused polycyclic system and a Pd(0) species, which is re-oxidized to complete the catalytic cycle. mdpi.com This methodology allows for the creation of extended aromatic systems where the quinazoline ring is annulated with other carbocyclic or heterocyclic rings.

Construction of Complex Organic Scaffolds (e.g., for optoelectronic applications)

Quinazoline derivatives are increasingly recognized for their utility in the field of optoelectronics. researchgate.net this compound serves as a foundational element for building complex organic scaffolds with tailored photophysical properties. By strategically combining electron-donating and electron-withdrawing moieties on the quinazoline framework, "push-pull" chromophores can be synthesized. mdpi.com

The synthesis of these materials often begins with the conversion of this compound into a more electron-withdrawing intermediate, such as 2-phenylquinazoline-4-carbonitrile, via cyanation. nih.gov This intermediate can then undergo Suzuki-Miyaura coupling with various electron-donating arylboronic acids. The resulting molecules exhibit charge-transfer characteristics, which are essential for applications in luminescent materials and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The modular nature of this synthetic approach allows for fine-tuning of the absorption and emission properties of the final compounds by varying the substituent groups.

Table 2: Building Complex Scaffolds from this compound Intermediates Based on synthetic strategies for functional quinazoline derivatives. mdpi.commdpi.comresearchgate.net

| Intermediate Derived from this compound | Subsequent Reaction | Type of Complex Scaffold | Potential Application |

|---|---|---|---|

| 2-Phenyl-4-(aryl)quinazoline | Intramolecular C-H activation | Fused Polycyclic Aromatic System | Organic Semiconductors |

| 2-(4-Bromophenyl)quinazoline-4-carbonitrile | Suzuki Coupling | Push-Pull Chromophore | Nonlinear Optics, OLEDs |

| 2,4-Bis(4-formylphenyl)quinazoline | Condensation with diamines | Macrocyclic Ligand | Sensors, Catalysis |

Derivatization for Further Chemical Modifications

The reactivity of the C-Br bond in this compound makes it a versatile point for derivatization, enabling its conversion into a variety of other functional groups. These transformations are crucial for multi-step syntheses where the quinazoline core is elaborated into more complex target molecules.

Key derivatization reactions include:

Cyanation : The bromo group can be displaced by a cyanide ion, typically using potassium cyanide in a polar aprotic solvent like DMF. mdpi.comnih.gov This converts the quinazoline into a nitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

N-Arylation : Analogous to related 4-chloroquinazolines, the 4-bromo derivative can undergo nucleophilic aromatic substitution or palladium-catalyzed amination reactions with various anilines or aliphatic amines. nih.gov This provides access to a wide range of 4-aminoquinazoline derivatives. nih.gov

Conversion to Hydrazides : Drawing parallels from similar heterocyclic systems, the bromo group can be a precursor to other functionalities. For example, it could be converted to an ester, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide. nih.gov This hydrazide is a valuable intermediate for synthesizing other heterocyclic rings, such as pyrazoles or oxadiazoles.

Table 3: Key Derivatization Reactions of this compound

| Reagent(s) | Reaction Type | Product Functional Group | Reference Reaction Concept |

|---|---|---|---|

| KCN, DMF | Nucleophilic Substitution | Nitrile (-CN) | mdpi.comnih.gov |

| Substituted Anilines, Base or Pd Catalyst | N-Arylation / Amination | Substituted Amine (-NHAr) | nih.gov |

| 1. Pd/CO, Alcohol 2. Hydrazine Hydrate | Carbonylation then Hydrazinolysis | Carbohydrazide (-CONHNH₂) | nih.gov |

Spectroscopic and Structural Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-2-phenylquinazoline, both ¹H and ¹³C NMR are crucial for confirming its synthesis and structure.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, which is affected by the presence of electronegative atoms and aromatic rings. In this compound, the protons on the quinazoline (B50416) and phenyl rings exhibit characteristic signals in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm.

The bromine atom at the 4-position and the phenyl group at the 2-position significantly influence the electronic environment and thus the chemical shifts of the protons on the quinazoline ring. The protons on the phenyl group also show a distinct pattern of signals. The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet, multiplet) arise from spin-spin coupling between neighboring protons, providing valuable information about their connectivity. For instance, protons on adjacent carbon atoms will typically split each other's signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Quinazoline Ring Protons | 7.5 - 8.5 | m |

| Phenyl Ring Protons | 7.4 - 8.2 | m |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quinazoline Ring Carbons | 120 - 165 |

| Phenyl Ring Carbons | 125 - 140 |

| C-Br Carbon | ~120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can provide a very precise measurement of its molecular weight, allowing for the determination of its elemental composition. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern can further confirm the structure. The molecular ion can undergo fragmentation, leading to the loss of various groups, such as the bromine atom or cleavage of the quinazoline or phenyl rings. The masses of these fragment ions provide additional evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy can be used to identify characteristic vibrational modes. The stretching vibrations of the C=N bond within the quinazoline ring are typically observed in the 1620-1550 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings appear around 3100-3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Other bands corresponding to aromatic C=C stretching and C-H bending vibrations will also be present.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for studying the skeletal vibrations of the quinazoline ring system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Quinazoline) | 1620 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The conjugated π-system of the quinazoline and phenyl rings in this compound gives rise to characteristic absorption bands in the UV region.

The expected electronic transitions are primarily π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are typically more intense. The n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals, are generally weaker.

The phenyl group at the 2-position and the bromine atom at the 4-position can act as chromophores and auxochromes, respectively, influencing the wavelength and intensity of the absorption maxima (λmax). The extended conjugation of the 2-phenylquinazoline (B3120039) system is expected to result in absorption bands at longer wavelengths compared to the individual benzene (B151609) and quinazoline rings.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself can be a goal, the study of its derivatives is also of significant interest.

High-Resolution Spectroscopic Techniques for Definitive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical shifts of each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a quinazoline derivative will show distinct signals for the protons on the quinazoline core and the phenyl substituent. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the heterocyclic quinazoline ring are typically observed at lower fields (higher ppm values) compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atoms. The bromine atom at the 4-position will further influence the chemical shifts of adjacent protons. While specific data for this compound is not readily available in the cited literature, data for analogous compounds such as 2-(4-bromophenyl)quinoline (B1270115) derivatives show aromatic protons in the range of δ 7.0-9.0 ppm. nih.govrsc.org The integration of the signals provides a ratio of the number of protons, and the coupling patterns (e.g., doublets, triplets, multiplets) reveal the connectivity of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are also sensitive to the electronic environment. Carbons bonded to electronegative atoms like nitrogen and bromine will be deshielded and appear at a lower field. For example, in related quinoline (B57606) structures, carbon atoms of the heterocyclic ring appear in the range of δ 118-156 ppm. rsc.org The carbon atom attached to the bromine (C4) would be expected to have a chemical shift influenced by the halogen's electronegativity and its position on the quinazoline ring.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. The presence of a bromine atom is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The following tables present plausible, illustrative spectroscopic data for this compound based on the analysis of structurally similar compounds found in the literature.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| [Value] | [e.g., d, dd, m] | H-5 |

| [Value] | [e.g., t, td, m] | H-6 |

| [Value] | [e.g., t, td, m] | H-7 |

| [Value] | [e.g., d, dd, m] | H-8 |

| [Value] | [e.g., m] | Phenyl H (ortho) |

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| [Value] | C-2 |

| [Value] | C-4 |

| [Value] | C-4a |

| [Value] | C-5 |

| [Value] | C-6 |

| [Value] | C-7 |

| [Value] | C-8 |

| [Value] | C-8a |

| [Value] | Phenyl C (ipso) |

| [Value] | Phenyl C (ortho) |

| [Value] | Phenyl C (meta) |

Table 3: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M (⁷⁹Br)]⁺ | [Value] | [Value] |

By integrating the data from these high-resolution spectroscopic techniques, researchers can achieve a definitive and unambiguous characterization of the chemical structure of this compound, which is a critical step in any synthetic research endeavor.

Theoretical and Computational Investigations of Reactivity and Structure

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the fundamental electronic characteristics of 4-bromo-2-phenylquinazoline. While specific, in-depth computational studies exclusively focused on this molecule are not extensively detailed in publicly available literature, principles derived from studies on closely related analogs, such as 2,4-dichloroquinazoline (B46505), provide a strong basis for understanding its behavior.

These calculations can determine optimized molecular geometry, electron distribution, and the energies of molecular orbitals, which are crucial for predicting the molecule's stability and reactivity. For instance, DFT calculations on the 2,4-dichloroquinazoline scaffold have revealed key electronic factors that govern its reactivity. nih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

In the context of substituted quinazolines, computational studies on related compounds like 2,4-dichloroquinazoline have shown that the distribution and energy of the LUMO are critical in predicting sites for nucleophilic attack. nih.gov For 2,4-dichloroquinazoline, DFT calculations indicated that the carbon atom at the 4-position has a significantly higher LUMO coefficient compared to the carbon at the 2-position. nih.gov This makes the C4 position more electron-deficient and, therefore, the primary site for nucleophilic attack. By analogy, it is strongly inferred that this compound also possesses a LUMO that is localized to render the C4 position highly electrophilic and susceptible to nucleophilic substitution.

Table 1: Predicted Electronic Properties of Reactive Sites in this compound (Inferred from Analogs)

| Molecular Position | Predicted LUMO Coefficient | Predicted Electrophilicity | Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| C4-Br | High | High | Primary Site |

Reaction Mechanism Studies and Pathway Prediction

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states and intermediates.

The bromine atom at the C4 position of this compound is a leaving group, making the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the electrophilic carbon atom (C4), breaking the aromaticity of the quinazoline (B50416) ring and forming a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.

For certain heterocyclic systems, an alternative pathway known as the SN(Addition of Nucleophile, Ring Opening, and Ring Closure) or ANRORC mechanism can occur. This mechanism is distinct from the direct SNAr pathway and has been studied in other nitrogen-containing heterocycles like pyrimidines. While a definitive study confirming the operation of the SN(ANRORC) mechanism for this compound has not been reported, its potential as a competing pathway, especially with strong nucleophiles like amide ions, cannot be ruled out.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for forming new carbon-carbon bonds. Computational studies can model the entire catalytic cycle to understand the energetics and mechanism of each elementary step.

The generally accepted catalytic cycle for a Suzuki cross-coupling reaction involving this compound would proceed through three key stages:

Oxidative Addition : The active Pd(0) catalyst inserts into the C4-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation : The organic group from an organoboron reagent (in the presence of a base) is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 2: Elementary Steps in the Suzuki Cross-Coupling Catalytic Cycle

| Step | Reactants | Intermediate/Transition State | Products |

|---|---|---|---|

| Oxidative Addition | This compound, Pd(0)Ln | Aryl-Pd(II)-Br complex | - |

| Transmetalation | Aryl-Pd(II)-Br complex, Organoboron reagent, Base | Aryl-Pd(II)-R complex | Halide Salt |

| Reductive Elimination | Aryl-Pd(II)-R complex | - | C4-Substituted-2-phenylquinazoline, Pd(0)Ln |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a largely rigid structure like this compound, the primary conformational flexibility arises from the rotation of the phenyl group at the C2 position relative to the quinazoline ring system. The dihedral angle between these two rings can influence the molecule's crystal packing and its interactions with biological targets or catalysts. While extensive molecular dynamics simulations specifically for this compound are not widely documented, such studies could provide insight into its behavior in solution and its dynamic interactions during chemical processes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are routinely used to predict various spectroscopic properties, including vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predictions, when compared with experimental results, can confirm the molecular structure and provide a deeper understanding of its electronic environment.

DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have proven effective in accurately modeling the spectroscopic behavior of heterocyclic compounds, including quinazoline derivatives. mdpi.comresearchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. For bromo-substituted quinazoline derivatives, studies have shown a good agreement between the calculated and experimental IR spectra. researchgate.netresearchgate.net The predicted frequencies for C-N, C=N, and C-Br stretching, as well as aromatic C-H bending modes, typically correlate well with the observed bands, aiding in the definitive assignment of the experimental spectrum.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of quinazoline derivatives can be simulated using Time-Dependent DFT (TD-DFT) methods. rsc.org These calculations predict the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated maximum absorption wavelengths (λmax) generally show a strong correlation with experimental spectra measured in various solvents, allowing for the characterization of π→π* and n→π* transitions within the quinazoline core and phenyl substituent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.in Calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are often compared to a reference compound like tetramethylsilane (B1202638) (TMS). For compounds structurally similar to this compound, this method has demonstrated a high degree of accuracy in reproducing experimental shifts, which is crucial for structural elucidation. rasayanjournal.co.in

The correlation between theoretical predictions and experimental data is often refined through the use of scaling factors for vibrational frequencies or by applying linear regression analysis to NMR data, which accounts for systematic errors inherent in the computational methods and the influence of solvent effects not perfectly captured by implicit solvent models. github.ionih.gov

Below is an illustrative table demonstrating the typical correlation expected between calculated and experimental spectroscopic data for a molecule like this compound, based on findings for structurally related compounds.

| Spectroscopic Data | Predicted Value (Theoretical) | Typical Experimental Value |

| FT-IR (cm⁻¹) | ||

| C=N Stretch | ~1620 | ~1615 |

| Aromatic C=C Stretch | ~1580 | ~1575 |

| C-Br Stretch | ~670 | ~665 |

| ¹H NMR (ppm) | ||

| H5 (Quinazoline) | ~8.3 | ~8.2 |

| Phenyl Protons | ~7.5 - 8.2 | ~7.4 - 8.1 |

| ¹³C NMR (ppm) | ||

| C4 (C-Br) | ~125 | ~123 |

| C2 (C-Phenyl) | ~160 | ~158 |

| UV-Vis λmax (nm) | ~350, ~280 | ~345, ~275 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer quantitative measures of a molecule's stability and reactivity. rasayanjournal.co.in These descriptors are based on the energies of the frontier molecular orbitals (FMOs)—the HOMO and LUMO—which play a crucial role in chemical reactions. mdpi.com The analysis of these parameters for bromo-substituted quinazolines provides significant insights into the chemical behavior of this compound. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A lower EHOMO indicates a lesser tendency to donate electrons, while a lower ELUMO suggests a greater capacity to accept electrons. The distribution of HOMO and LUMO electron densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For related bromo-quinazoline compounds, the HOMO and LUMO orbitals are typically distributed across the quinazoline ring system. mdpi.com

Energy Gap (ΔE): Calculated as the difference between ELUMO and EHOMO, the energy gap is a critical indicator of chemical stability. mdpi.com A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating lower reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the molecule. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): Defined as the negative of the chemical potential (-μ), it represents the molecule's power to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electron acceptor. rasayanjournal.co.in

The following table presents quantum chemical descriptors calculated for a closely related bromo-substituted quinazoline derivative (designated Q4 in a comparative study), which serves as a model for this compound. mdpi.com The calculations were performed at the B3LYP/6-311++G(d,p) level of theory. mdpi.com

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.657 |

| LUMO Energy | ELUMO | -1.777 |

| Energy Gap | ΔE | 4.880 |

| Chemical Potential | μ | -4.217 |

| Electronegativity | χ | 4.217 |

| Chemical Hardness | η | 2.440 |

| Electrophilicity Index | ω | 3.645 |

These theoretical values indicate that the molecule has high stability, as evidenced by the large energy gap. mdpi.com The calculated descriptors are instrumental in predicting how this compound will behave in chemical reactions, guiding the design of synthetic pathways and the understanding of potential interactions with biological targets.

Emerging Research Directions and Future Perspectives in Synthetic Chemistry

Development of Novel and Efficient Synthetic Protocols

The quest for more efficient and high-yielding synthetic routes to 4-Bromo-2-phenylquinazoline and its analogues remains a significant focus of contemporary organic synthesis. Traditional methods often involve multi-step procedures with harsh reaction conditions. Recent research, however, has been directed towards the development of more streamlined and effective protocols.

One notable advancement is the synthesis of 4-bromoquinazolines through the bromodeoxygenation of the corresponding 2-arylquinazolin-4-ones. researchgate.net This method provides a direct route to introduce the bromine atom at the desired position. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been effectively employed to synthesize derivatives starting from halogenated quinazolines. For instance, 2-(4-Bromophenyl)-4-(N,N-dimethylamino)quinazoline has been synthesized, showcasing the utility of palladium catalysis in building molecular complexity. nih.gov

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Bromodeoxygenation | 2-Arylquinazolin-4-ones | Brominating agent | Direct introduction of bromine at C4 | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Halogenated quinazolines, Boronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | High efficiency in forming C-C bonds | nih.gov |

| N-Arylation | 4-Chloro-6-halo-2-phenylquinazolines, N-methylanilines | Microwave irradiation | Rapid and efficient synthesis of 4-anilino derivatives | semanticscholar.org |

Exploration of Unconventional Reactivity Pathways

Beyond traditional synthetic transformations, researchers are exploring unconventional reactivity pathways to access novel quinazoline (B50416) derivatives from this compound. The presence of the bromine atom at the C4 position makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the generation of diverse molecular architectures.

Palladium-catalyzed tandem reactions represent a powerful strategy in this regard. For example, a palladium-catalyzed tandem reaction of quinazolinone-based nitriles with arylboronic acids has been developed to synthesize 2-(4-arylquinazolin-2-yl)anilines. researchgate.netdntb.gov.ua This type of reaction, where multiple bond-forming events occur in a single operation, offers significant advantages in terms of atom economy and step efficiency.

Furthermore, the reactivity of the C-Br bond can be exploited in other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. The exploration of these reactions with this compound as a substrate could lead to the discovery of new compounds with interesting biological or material properties. The development of novel catalytic systems that can mediate these transformations under mild and environmentally friendly conditions is an active area of research.

Integration into Flow Chemistry Systems for Continuous Synthesis

The integration of synthetic processes into continuous flow systems offers numerous advantages over traditional batch production, including enhanced safety, improved reproducibility, and the potential for automated, on-demand synthesis. While the application of flow chemistry to the synthesis of this compound has not been extensively reported, the synthesis of other heterocyclic compounds, including quinolines, in flow reactors demonstrates the feasibility and benefits of this technology. researchgate.netresearchgate.netnih.govuc.pt

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The small reactor volumes inherent in flow systems also mitigate the risks associated with highly exothermic or hazardous reactions. For the synthesis of this compound, a multi-step sequence could be telescoped into a continuous flow process, eliminating the need for isolation and purification of intermediates. This would significantly reduce waste and production time.

Future research in this area could focus on developing a continuous flow process for the synthesis of this compound, potentially starting from readily available precursors. The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.

Advancements in Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize the environmental impact of chemical manufacturing. For the synthesis of this compound, several sustainable and environmentally benign approaches are being explored.

One promising strategy is the use of greener solvents, or even the elimination of solvents altogether. For example, the synthesis of 2-aryl-4-phenylquinazoline derivatives has been achieved in a solvent-less medium using lactic acid as a biodegradable promoter. mjcce.org.mk Another approach involves the use of visible-light-driven photocatalysis, which utilizes a renewable energy source to drive chemical reactions. mdpi.com Curcumin-sensitized titanium dioxide has been used as a photocatalyst for the eco-friendly synthesis of quinazoline derivatives. mdpi.com

Furthermore, transition-metal-free synthetic methods are being developed to avoid the use of toxic and expensive heavy metals. An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones has been reported via a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition metal-free conditions, using oxygen as the oxidant. researchgate.net These examples highlight the ongoing efforts to develop more sustainable synthetic routes to quinazoline-based compounds.

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Solvent-free Synthesis | Use of lactic acid as a promoter | Synthesis of 2-aryl-4-phenylquinazolines | mjcce.org.mk |

| Visible-light Photocatalysis | Curcumin-sensitized TiO₂ as a photocatalyst | Eco-friendly synthesis of quinazoline derivatives | mdpi.com |

| Transition-metal-free Synthesis | t-BuONa-mediated oxidative condensation | Synthesis of 2-phenylquinazolin-4(3H)-ones | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of organic synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgresearchgate.netchemrxiv.org These technologies can analyze vast amounts of chemical data to identify patterns and relationships that may not be apparent to human chemists.

For the synthesis of this compound, AI and ML algorithms could be used to predict the optimal conditions for a given reaction, such as the choice of catalyst, solvent, and temperature, thereby minimizing the need for extensive experimental screening. duke.edunih.gov Machine learning models can be trained on large datasets of known reactions to predict the products of new reactions with a high degree of accuracy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-phenylquinazoline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted benzamides or condensation of 2-aminobenzophenone derivatives with bromine-containing reagents. For example, bromination at the quinazoline core can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature, solvent polarity, and stoichiometry .

- Key Considerations : Purity of intermediates (e.g., 2-phenylquinazoline precursors) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for structure refinement, incorporating anisotropic displacement parameters for heavy atoms like bromine. ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in the crystal lattice) .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate structural accuracy. Discrepancies >0.05 Å may indicate disorder or solvent effects .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies phenyl and quinazoline protons. Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., δ ~8.5 ppm for H-6 in DMSO-d₆).

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and isotopic patterns (²⁹.9% for Br).

- IR : C-Br stretching vibrations appear at ~550–600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density-functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Bromine’s σ-hole at C4 enhances electrophilicity, favoring Suzuki-Miyaura couplings. Compare activation energies for Pd-catalyzed vs. Cu-mediated pathways .

- Validation : Correlate computed transition states with experimental yields. Discrepancies >10% suggest solvent or ligand effects not captured in gas-phase models .

Q. How do crystallographic data resolve contradictions in reported polymorphic forms of this compound?

- Methodology : Perform polymorph screening (e.g., solvent evaporation, slurry conversion). Refine structures using SHELXL with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H-C contacts). Conflicting reports may arise from solvent inclusion or temperature-dependent packing .

- Case Study : If two studies report different unit cell parameters, check for overlooked symmetry elements (e.g., twinning) or non-ambient data collection conditions .

Q. What strategies mitigate steric hindrance during functionalization of the quinazoline core in this compound?

- Methodology :

- Directed ortho-Metalation : Use LDA or TMPLi to deprotonate at C6/C8 positions, followed by electrophilic quenching. Steric bulk from the phenyl group at C2 limits accessibility, requiring bulky ligands (e.g., SPhos) in Pd catalysis .

- Microwave-Assisted Synthesis : Reduced reaction times minimize decomposition of sterically hindered intermediates .

Q. How can conflicting biological activity data for this compound derivatives be reconciled?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and assay against target enzymes (e.g., kinases). Use ANOVA to identify statistically significant trends.

- Crystallographic Docking : Perform molecular docking (AutoDock Vina) with resolved protein structures (e.g., EGFR kinase) to rationalize potency differences. Contradictions may arise from off-target interactions or assay conditions (e.g., ATP concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.